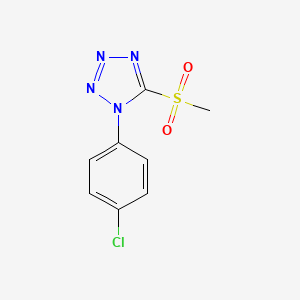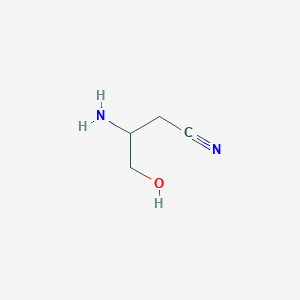![molecular formula C14H11N3O3 B13673491 6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13673491.png)
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry . The imidazo[1,2-a]pyridine scaffold is a key structure in various drugs due to its anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Métodos De Preparación
The synthesis of 6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One efficient method involves a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method is catalyst-free and highlights the use of environmentally benign solvents and operational simplicity . Industrial production methods often involve multicomponent reactions (MCRs) due to their high atom economy, minimum time and cost, and straightforward experimental procedures .
Análisis De Reacciones Químicas
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold, resulting in various derivatives .
Aplicaciones Científicas De Investigación
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a valuable scaffold for the synthesis of other heterocyclic compounds . In biology and medicine, it exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In the industry, it is used in the synthesis of materials with specific structural characteristics .
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes and proteins involved in disease pathways . Molecular docking studies have shown that it can bind to and inhibit the MARK4 protein, playing a role in its anti-cancer properties . Additionally, it can induce oxidative DNA damage and mitochondrial reactive oxygen species production, contributing to its cytotoxic effects on cancer cells .
Comparación Con Compuestos Similares
6-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine and 5-Amino-7-(4-chlorophenyl)-8-nitroimidazo[1,2-a]pyridine . These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their pharmacological activities .
Propiedades
Fórmula molecular |
C14H11N3O3 |
|---|---|
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
6-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11N3O3/c1-20-10-6-7-14-15-12(9-16(14)8-10)11-4-2-3-5-13(11)17(18)19/h2-9H,1H3 |
Clave InChI |
GAXTUUFYBCEYPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-4-(4-phenylphenyl)-6-spiro[fluorene-9,9'-xanthene]-2'-yl-1,3,5-triazine](/img/structure/B13673412.png)
![Butyl 3-Azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13673416.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)









